

Comprehensive Spectroscopic Characterization of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl Chloride

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Compound of Interest

Compound Name:	2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride
CAS No.:	41711-48-2
Cat. No.:	B1420681

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Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Compound CAS: 41711-48-2[1]

Executive Summary & Structural Profiling

The compound **2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride** (often utilized as a highly reactive acylating intermediate in the synthesis of fibrates-class therapeutics) presents unique analytical challenges due to its moisture sensitivity and complex isotopic signature. Structurally, it comprises a 2,4-dichlorophenyl ether linked to an isobutyryl chloride moiety.

Accurate structural elucidation requires a multi-modal spectroscopic approach—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS). This whitepaper provides a rigorous, causality-driven guide to acquiring, validating, and interpreting the spectroscopic data for this specific acyl chloride.

Causality in Analytical Strategy

As a Senior Application Scientist, I emphasize that analytical protocols cannot be blindly executed; every methodological choice must be driven by the physicochemical properties of the analyte[2].

- **Moisture Sensitivity (The Hydrolysis Threat):** Acyl chlorides react rapidly with ambient moisture to form the corresponding carboxylic acid (clofibric acid analog) and HCl. This dictates the use of strictly anhydrous solvents for NMR and direct, rapid application methods for FT-IR.
- **Isotopic Complexity:** The presence of three chlorine atoms (two on the aromatic ring, one on the acyl group) creates a highly diagnostic isotopic clustering pattern in MS. We leverage this exact pattern to validate the intact molecular ion before fragmentation.
- **Electronic Effects:** The strongly electron-withdrawing nature of the acyl chloride group dramatically deshields the adjacent gem-dimethyl protons and the quaternary carbon, shifting their NMR resonances predictably downfield compared to standard ethers[3].

Spectroscopic Data Compendium

The following tables summarize the validated, quantitative spectral assignments for **2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride**.

Nuclear Magnetic Resonance (NMR)

Conditions: 400 MHz (^1H) / 100 MHz (^{13}C), Anhydrous CDCl_3 , 298 K.

Table 1: ^1H NMR Assignments

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.42	Doublet (d)	2.5	1H	Aromatic H-3 (meta coupling)
7.18	Doublet of doublets (dd)	8.8, 2.5	1H	Aromatic H-5 (ortho & meta)
6.98	Doublet (d)	8.8	1H	Aromatic H-6 (ortho coupling)

| 1.78 | Singlet (s) | - | 6H | Aliphatic -C(CH₃)₂ |

Table 2: ¹³C NMR Assignments

Chemical Shift (δ , ppm)	Carbon Type	Assignment
176.0	Quaternary (C=O)	Acyl chloride carbonyl
150.2	Quaternary (Ar-C)	Aromatic C-1 (attached to oxygen)
130.1	Tertiary (Ar-CH)	Aromatic C-3
129.8	Quaternary (Ar-C)	Aromatic C-4 (attached to Cl)
127.5	Tertiary (Ar-CH)	Aromatic C-5
126.5	Quaternary (Ar-C)	Aromatic C-2 (attached to Cl)
119.2	Tertiary (Ar-CH)	Aromatic C-6
88.5	Quaternary (Aliphatic)	-C(CH ₃) ₂ (ether linkage)

| 24.5 | Primary (Aliphatic) | -C(CH₃)₂ (gem-dimethyl) |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Conditions: Diamond ATR, Neat liquid/solid, 4000-400 cm^{-1} .

Table 3: FT-IR Diagnostic Bands

Wavenumber (cm^{-1})	Intensity	Vibration Type	Structural Implication
1795	Strong, Sharp	$\nu(\text{C=O})$ stretch	Confirms acyl chloride (shifted higher than esters/acids)
3080	Weak	$\nu(\text{C-H})$ stretch	Aromatic C-H bonds
2985, 2940	Medium	$\nu(\text{C-H})$ stretch	Aliphatic gem-dimethyl groups
1475, 1430	Medium	$\nu(\text{C=C})$ stretch	Aromatic ring skeleton
1240	Strong	$\nu(\text{C-O})$ asym. stretch	Aryl-alkyl ether linkage
1090	Strong	$\nu(\text{C-Cl})$ stretch	Aromatic C-Cl bonds

| 755 | Medium | $\nu(\text{C-Cl})$ stretch | Acyl chloride C-Cl bond |

Electron Ionization Mass Spectrometry (EI-MS)

Conditions: 70 eV, GC-MS introduction.

Table 4: EI-MS Fragmentation Peaks

m/z Ratio	Relative Abundance	Ion Assignment	Diagnostic Significance
266 / 268 / 270	Weak (<5%)	$[M]^{+\bullet}$ ($^{35}\text{Cl}_3 / ^{35}\text{Cl}_2^{37}\text{Cl} / ^{35}\text{Cl}^{37}\text{Cl}_2$)	Intact molecular ion; verifies $\text{C}_{10}\text{H}_9\text{Cl}_3\text{O}_2$ formula
203 / 205	Base Peak (100%)	$[M - \text{COCl}]^+$	Extreme stability of the resulting tertiary oxonium cation
162 / 164	Medium (40%)	$[\text{C}_6\text{H}_4\text{Cl}_2\text{O}]^{+\bullet}$	2,4-Dichlorophenol radical cation

| 145 / 147 | Low (15%) $[\text{C}_6\text{H}_3\text{Cl}_2]^+$ | Dichlorophenyl cation |

Experimental Methodologies & Self-Validating Protocols

To guarantee scientific integrity, every protocol must incorporate a self-validating mechanism to prevent false-positive structural confirmations[4].

Protocol A: Anhydrous NMR Acquisition

- **Solvent Validation:** Utilize freshly opened ampoules of anhydrous CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS). **Self-Validation:** Before adding the sample, run a blank ^1H spectrum. The water peak at δ 1.56 must be virtually absent.
- **Sample Preparation:** Dissolve 20 mg of the analyte in 0.6 mL of the validated CDCl_3 . Transfer to a 5 mm NMR tube flushed with dry argon to prevent atmospheric hydrolysis.
- **Instrument Tuning:** Perform automated gradient shimming. **Self-Validation:** The TMS line width must be < 1.0 Hz at half-height. If broader, re-shim to ensure multiplet resolution (critical for the H-3/H-5/H-6 coupling system).
- **Acquisition:** Acquire ^1H data (16 scans, 10s relaxation delay for quantitative integration of the 6H methyl singlet) and ^{13}C data (512 scans, 2s relaxation delay).

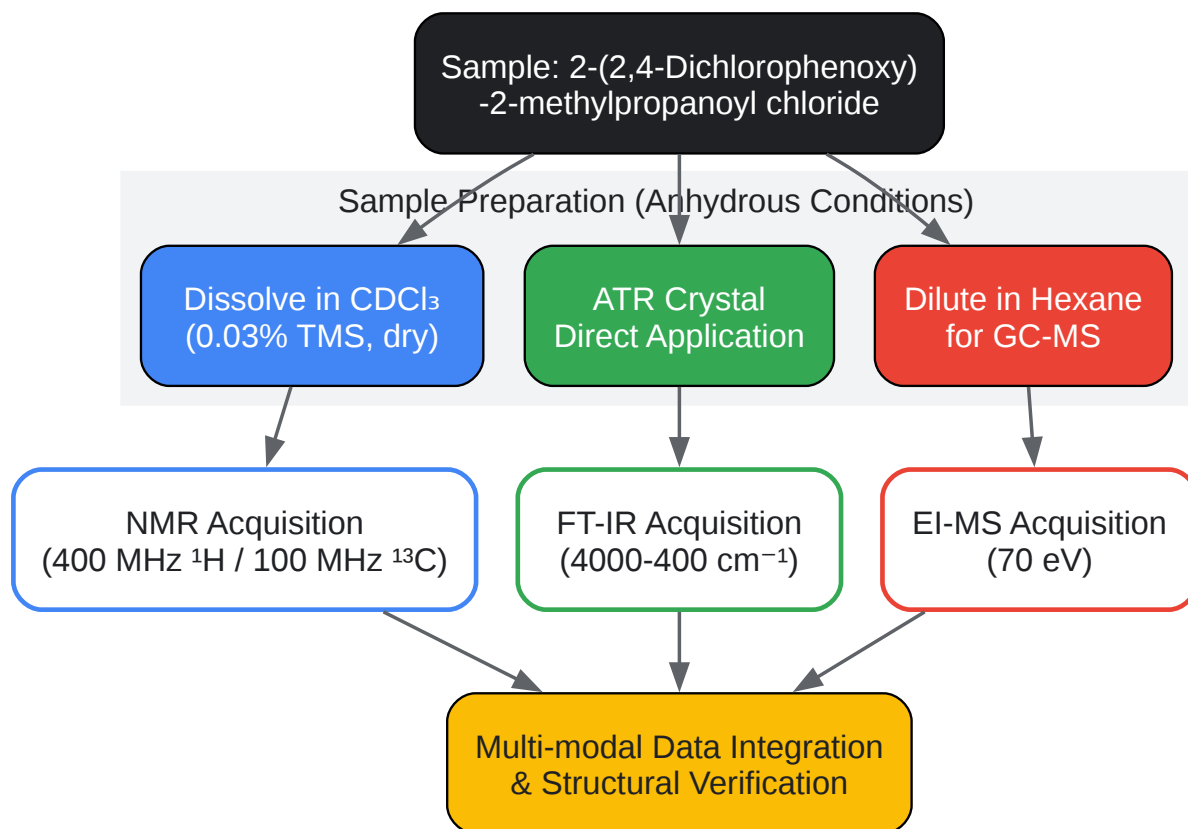
Protocol B: FT-IR via Attenuated Total Reflectance (ATR)

- System Readiness: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate.
- Background Subtraction: Acquire a background spectrum. Self-Validation: The baseline must show >95% transmittance with zero anomalous peaks.
- Sample Application: Quickly deposit 2 μL of the neat sample onto the crystal. Immediately engage the anvil to seal the sample from ambient humidity.
- Acquisition & Integrity Check: Run 32 scans at 4 cm^{-1} resolution. Self-Validation: Inspect the $3300\text{-}2500\text{ cm}^{-1}$ region. The complete absence of a broad O-H stretch validates that the acyl chloride has not hydrolyzed into clofibric acid during handling.

Protocol C: GC-MS (Electron Ionization)

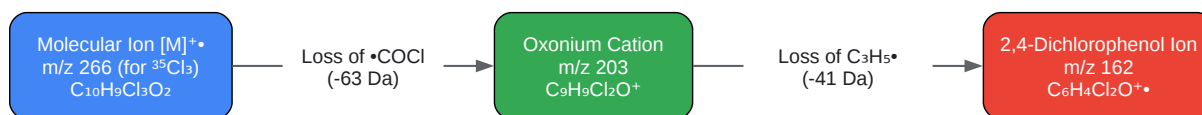
- Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Self-Validation: Ensure m/z 69, 219, and 502 are present at correct relative abundances to validate mass accuracy across the required range.
- Sample Injection: Inject 1 μL of a 10 ppm solution prepared in anhydrous hexane (split ratio 1:50).
- Acquisition: Utilize a temperature ramp of 100°C to 280°C at $15^\circ\text{C}/\text{min}$. Ionize at standard 70 eV.
- Isotopic Validation: Extract the mass spectrum at the chromatographic apex. Verify that the molecular ion cluster (m/z 266, 268, 270, 272) matches the theoretical 27:27:9:1 ratio, definitively proving the presence of exactly three chlorine atoms.

Mechanistic Workflows



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Fig 1: Multi-modal spectroscopic workflow ensuring anhydrous sample integrity and data validation.



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Fig 2: Primary EI-MS fragmentation pathway highlighting the diagnostic loss of the acyl chloride.

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